molecular formula C15H16N4O2 B2773328 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide CAS No. 790270-81-4

2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide

Cat. No.: B2773328
CAS No.: 790270-81-4
M. Wt: 284.319
InChI Key: IUSSBMRDVCQHMR-UHFFFAOYSA-N
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Description

2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindole ring, a cyano group, and a methoxypropyl side chain, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the isoindole ring, followed by the introduction of the amino group and the cyano group. The final step involves the attachment of the methoxypropyl side chain. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced chemical engineering techniques may be employed to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while reduction could lead to amine or alcohol derivatives.

Mechanism of Action

The mechanism by which 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide exerts its effects depends on its interaction with molecular targets. The isoindole ring and functional groups allow it to bind to specific proteins or enzymes, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-amino-1H-isoindol-1-ylidene)-2-phenoxyacetohydrazide: Another isoindole derivative with different functional groups.

    2-(3-amino-1H-isoindol-1-ylidene)-2-ethoxyphenoxyacetamide: Similar structure but with an ethoxyphenoxy group instead of a methoxypropyl group.

Uniqueness

2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-21-8-4-7-18-15(20)12(9-16)13-10-5-2-3-6-11(10)14(17)19-13/h2-3,5-6H,4,7-8H2,1H3,(H2,17,19)(H,18,20)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSSBMRDVCQHMR-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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